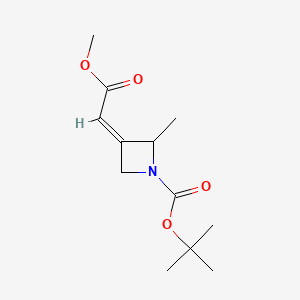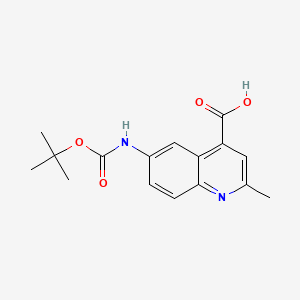
Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H17NO4. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate typically involves the reaction of N-Boc-3-azetidinone with methyl triphenylphosphoranylidene acetate in dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows :
Reagents: N-Boc-3-azetidinone, methyl triphenylphosphoranylidene acetate, dichloromethane.
Conditions: Reflux for 6 hours.
Purification: The reaction mixture is purified by column chromatography using a 1:1 mixture of ethyl acetate and hexane.
Industrial Production Methods
While specific industrial production methods for tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Ammonium Hydroxide: Used in ethanol at 100°C for 9 hours.
Cyanoacetic Acid: Used with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in tetrahydrofuran at 20°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate .
- Tert-butyl 4-(2-methoxy-2-oxo-ethylidene)piperidine-1-carboxylate .
Uniqueness
Tert-butyl 3-(2-methoxy-2-oxo-ethylidene)-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring structure, which is less common compared to other nitrogen-containing rings like piperidine. This unique structure imparts distinct reactivity and potential biological activity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h6,8H,7H2,1-5H3/b9-6- |
InChI-Schlüssel |
GZQOKCJBGCLLRP-TWGQIWQCSA-N |
Isomerische SMILES |
CC1/C(=C\C(=O)OC)/CN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1C(=CC(=O)OC)CN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)






![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
